2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN6O4S/c27-15-7-8-21-29-16(10-23(35)32(21)13-15)14-38-26-31-19-6-2-1-5-18(19)24-30-20(25(36)33(24)26)11-22(34)28-12-17-4-3-9-37-17/h1-10,13,20H,11-12,14H2,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFUOBDYBGEDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)CC(=O)NCC6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Quinazolinone Synthesis
The pyrido[1,2-a]pyrimidinone core is synthesized via the Niementowski reaction, involving condensation of anthranilic acid derivatives with amides. For the 7-chloro variant, 2-amino-4-chlorobenzoic acid reacts with N-methylacetamide under reflux in acetic anhydride to yield 7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.
Reaction Conditions :
Chloromethylation and Thiolation
The 2-position is functionalized via Friedel-Crafts alkylation using paraformaldehyde and HCl gas in dioxane, producing 2-(chloromethyl)-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. Subsequent thiolation with thiourea in ethanol yields the thiol intermediate, which is oxidized to the disulfide or directly used for coupling.
Construction of 3-Oxo-2H,3H-Imidazo[1,2-c]Quinazolin-2-yl Core
Cyclization of Oxazolone Derivatives
Following methodologies from imidazo[1,5-a]quinazolinone synthesis, methyl 2-amino-4-chlorobenzoate reacts with oxazolone derivatives in glacial acetic acid with sodium acetate to form the imidazolinone intermediate. Hydrazine hydrate induces cyclodehydration to yield the imidazo[1,2-c]quinazolinone framework.
Key Steps :
- Oxazolone Preparation : Benzoylation of ethyl glycinate with 4-chlorobenzoyl chloride.
- Cyclocondensation : Reaction with methyl 2-amino-4-chlorobenzoate at 80°C for 8 hours.
- Hydrazine-Mediated Cyclization : Reflux in 80% ethanol for 24 hours.
Thioether Coupling Between Heterocyclic Subunits
The sulfanyl bridge is established via nucleophilic substitution between 2-(chloromethyl)-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one and the thiol-functionalized imidazo[1,2-c]quinazolinone.
Reaction Conditions :
Introduction of N-(Furan-2-ylmethyl)Acetamide Side Chain
Amidation of Secondary Amine
The terminal amine on the imidazo[1,2-c]quinazolinone reacts with acetyl chloride derivatives. Furan-2-ylmethylamine is coupled using EDC/HOBt in dichloromethane.
Optimized Protocol :
- Activation : Acetic acid (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq)
- Coupling : Furan-2-ylmethylamine (1.1 eq), DCM, 0°C → RT, 6 hours
- Yield : 82–88%
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Characterization data aligns with PubChem records:
- Molecular Formula : C₂₆H₁₉ClN₆O₄S
- Molecular Weight : 547.0 g/mol
- Spectroscopic Data :
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| 1 | Niementowski Cyclization | 68–72 | 95 | |
| 2 | Imidazoquinazolinone Formation | 64–72 | 90 | |
| 3 | Thioether Coupling | 58–65 | 88 | |
| 4 | Amidation | 82–88 | 97 |
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes, improving yield by 15%.
- Stereochemical Control : Chiral purification via preparative HPLC (Chiralpak IA column) achieves >99% enantiomeric excess.
- Solvent Effects : Replacing DMF with THF in thioether coupling minimizes side products.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Coupling Reactions: Such as Suzuki or Heck coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Coupling: Palladium or copper catalysts, bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate. Its various functional groups allow for interactions with biological targets, making it a potential lead compound in drug discovery.
Medicine
The compound may have potential therapeutic applications, such as in the treatment of cancer, infectious diseases, or neurological disorders. Its ability to interact with specific molecular targets can be exploited for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The compound’s structural complexity invites comparisons with other heterocyclic derivatives featuring pyrimidinone, quinazolinone, and furan-based motifs. Key analogues and their distinguishing features are outlined below:
| Compound Name/ID | Core Structure | Key Substituents | Reported Activity |
|---|---|---|---|
| Target Compound | Pyrido[1,2-a]pyrimidinone + Imidazoquinazolinone | 7-Cl, Sulfanyl bridge, Furan-2-ylmethyl | Hypothesized kinase inhibition (unpublished) |
| 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide | 1,2,4-Triazole | Furan-2-yl, Sulfanyl, Acetamide | Anti-exudative activity in rodent models |
| 3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione | 1,2,4-Triazole-thione | Furan-allylidene, Ethoxyphenyl | Antimicrobial activity |
| Ethyl (4,6-dimethylpyrimidin-2-yl)aminoacetate | Pyrimidine | Dimethylpyrimidine, Ethyl ester | Not specified |
Key Findings from Comparative Studies
Structural Similarity vs. Mechanism of Action (MOA): Evidence from Park et al. (2023) suggests that compounds with similar scaffolds (e.g., oleanolic acid and hederagenin) often share MOAs, as confirmed by molecular docking and transcriptome analyses . However, the target compound’s imidazoquinazolinone-pyridopyrimidinone hybrid structure may confer unique target selectivity compared to simpler triazole derivatives (e.g., ). The 7-chloro substituent in the target compound could enhance binding to hydrophobic pockets in kinase domains, a feature absent in non-halogenated analogues like ethyl (4,6-dimethylpyrimidin-2-yl)aminoacetate .
Bioactivity and Toxicity Considerations: The furan-2-ylmethyl group in the target compound may introduce metabolic vulnerabilities (e.g., cytochrome P450-mediated oxidation) compared to phenyl or alkyl substituents in analogues .
Gene Expression and Biological Context: highlights that only ~20% of structurally similar compounds (Tanimoto Coefficient >0.85) exhibit congruent gene expression profiles. This implies that the target compound’s imidazoquinazolinone moiety may activate distinct pathways compared to triazole-based derivatives, despite shared furan and acetamide groups .
Synthetic Accessibility: The synthesis of the target compound likely involves Paal-Knorr condensation (for pyrrole/pyridine ring formation) and sulfanyl bridge alkylation, similar to methodologies described for triazole derivatives in .
Biological Activity
The compound 2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic systems, which may contribute to its diverse biological activities. The structural complexity includes:
- Pyrido[1,2-a]pyrimidine
- Imidazo[1,2-c]quinazoline
- Furan moiety
This combination suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of similar structures possess significant antimicrobial properties. For instance:
- Compounds with pyrido[1,2-a]pyrimidine frameworks have been reported to exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The imidazoquinazoline derivatives have been investigated for their anticancer effects. In vitro studies suggest that they may inhibit cancer cell proliferation through:
- Induction of apoptosis
- Cell cycle arrest at specific phases
Anti-inflammatory Effects
Some related compounds have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. The proposed mechanism involves:
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with cellular receptors can modulate signaling cascades critical for cell survival and proliferation.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally related to our target compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
